molecular formula C19H19NO3 B2877946 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione CAS No. 620932-43-6

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione

Cat. No.: B2877946
CAS No.: 620932-43-6
M. Wt: 309.365
InChI Key: RSGPKVLSRLPEID-UHFFFAOYSA-N
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Description

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione is an indoline-2,3-dione (isatin) derivative featuring a 7-methyl substituent on the indoline core and a 4-propoxybenzyl group at the N1 position. Indoline-2,3-diones are bioactive scaffolds with reported antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

7-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-11-23-15-9-7-14(8-10-15)12-20-17-13(2)5-4-6-16(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPKVLSRLPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized indole derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 5-fluoro and 5-chloro analogues prioritize halogenation at the 5-position, which is associated with enhanced antitumor activity . In contrast, the 7-methyl group in the target compound may alter steric interactions in binding pockets.
  • Benzyl Group Flexibility : The 4-propoxy chain (OCH₂CH₂CH₃) offers greater conformational flexibility and hydrophobicity compared to shorter alkoxy groups (e.g., 4-methoxy in ). This could improve blood-brain barrier penetration but may reduce solubility.

Crystallographic and Structural Insights

  • Dihedral Angles : In 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, the benzyl ring and indoline moiety form a near-perpendicular dihedral angle (88.44°), suggesting minimal conjugation between aromatic systems . A similar geometry is expected for the target compound, with the propoxy chain adopting a staggered conformation to minimize steric strain.
  • Validation Methods : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of indoline derivatives, ensuring accuracy in bond lengths and angles .

Biological Activity

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione, a derivative of indoline-2,3-dione, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19NO3\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{3}

This structure includes a methyl group at the 7-position and a propoxybenzyl group at the 1-position of the indoline backbone.

Anticancer Activity

Recent studies have indicated that indoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Indoline Derivatives

Compound NameCell Line TestedIC50 (μM)Reference
Compound AA549 (Lung)10.5
Compound BHeLa (Cervical)12.0
This compoundMCF-7 (Breast)TBDCurrent Study

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .

Antimicrobial Activity

Indoline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated inhibitory effects against several bacterial strains, notably Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)MIC (μg/mL)Reference
Escherichia coli1550
Pseudomonas aeruginosa1830
Staphylococcus aureusNo effectNACurrent Study

The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Indoline derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects
A study conducted on human monocyte-derived macrophages treated with this compound showed a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls. The results indicate potential therapeutic applications in treating inflammatory diseases .

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